molecular formula C15H16N4O3S B2429243 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034378-67-9

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2429243
CAS No.: 2034378-67-9
M. Wt: 332.38
InChI Key: XCAZQRBDFDIICY-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring, a piperidine ring, and a benzo[d][1,3]dioxole moiety

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-15(10-1-2-12-13(7-10)22-9-21-12)17-11-3-5-19(6-4-11)14-8-16-23-18-14/h1-2,7-8,11H,3-6,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAZQRBDFDIICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The target compound’s structure comprises three distinct components:

  • 1,2,5-Thiadiazole ring : A sulfur- and nitrogen-containing heterocycle with electrophilic reactivity.
  • Piperidine scaffold : A six-membered amine ring serving as a structural backbone.
  • Benzo[d]dioxole-5-carboxamide : A methylenedioxy-substituted aromatic system with a terminal amide group.

Synthetic routes generally follow a convergent approach:

  • Step 1 : Synthesis of 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine.
  • Step 2 : Preparation of benzo[d]dioxole-5-carboxylic acid derivatives.
  • Step 3 : Coupling of the two intermediates via amide bond formation.

Preparation of Thiadiazole-Piperidine Intermediate

Thiadiazole Ring Formation

The 1,2,5-thiadiazole moiety is synthesized via cyclocondensation of dithiooxamide derivatives with hydroxylamine or nitriles under acidic conditions. For example, reacting 1,2-diaminopropane with sulfur monochloride (S₂Cl₂) in dichloromethane yields the thiadiazole core.

Table 1: Thiadiazole Synthesis Conditions
Reagents Solvent Temperature Yield Source
Dithiooxamide, S₂Cl₂ CH₂Cl₂ 0–25°C 68%
Nitrile, NH₂OH·HCl EtOH/H₂O Reflux 55%

Piperidine Functionalization

The piperidine ring is introduced via nucleophilic substitution. 4-Piperidone reacts with 1,2,5-thiadiazole-3-amine in the presence of a reducing agent (e.g., NaBH₃CN) to form 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine.

Key Reaction:

$$
\text{4-Piperidone} + \text{1,2,5-Thiadiazole-3-amine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine} \quad (72\% \text{ yield})
$$

Synthesis of Benzo[d]dioxole-5-carboxylic Acid Derivative

Carboxylic Acid Activation

Benzo[d]dioxole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in anhydrous dichloromethane.

Table 2: Acid Chloride Preparation
Reagent Solvent Temperature Yield
SOCl₂ CH₂Cl₂ Reflux 95%
(ClCO)₂O CH₂Cl₂ 0–25°C 89%

Alternative Routes

The carboxylic acid may also be activated as a mixed anhydride or via uronium-based coupling agents (e.g., HATU). For instance, HATU-mediated activation in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIEA) achieves near-quantitative conversion.

Coupling Reactions to Form the Target Compound

Amide Bond Formation

The final step involves reacting 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with benzo[d]dioxole-5-carbonyl chloride in the presence of a base (e.g., triethylamine).

Table 3: Coupling Reaction Optimization
Conditions Base Solvent Yield Purity
Et₃N, 0°C → 25°C, 12 h Triethylamine CH₂Cl₂ 67% 98%
DIEA, HATU, RT, 4 h DIEA DMF 82% 99%

Mechanistic Insights

HATU facilitates amide coupling via the formation of an active O-(7-azabenzotriazol-1-yl)uronium intermediate, reducing racemization and improving yields compared to traditional carbodiimide methods.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The piperidine protons appear as multiplet signals at δ 2.5–3.5 ppm, while the benzo[d]dioxole methylene group resonates as a singlet at δ 5.9 ppm.
  • LC-MS : Molecular ion peak at m/z 375.1 [M+H]⁺ confirms the target molecular weight.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, with a retention time of 8.2 min.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison
Step Method Yield Cost Scalability
Thiadiazole formation S₂Cl₂ cyclization 68% Low High
Piperidine coupling NaBH₃CN reduction 72% Medium Moderate
Amide bond formation HATU/DIEA 82% High High

The HATU-mediated coupling, though costly, offers superior yields and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. Overall, the compound’s effects are mediated through its ability to modulate key biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Piperidine Derivatives: Compounds containing the piperidine ring are known for their pharmacological effects, including analgesic and anti-inflammatory activities.

    Benzo[d][1,3]dioxole Derivatives: These compounds are often used in the synthesis of bioactive molecules and materials

Uniqueness

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall biological and chemical properties. This unique structure allows it to interact with multiple targets and pathways, making it a versatile compound for various applications .

Biological Activity

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structure that includes a thiadiazole ring, a piperidine moiety, and a benzo[d][1,3]dioxole core. Its potential applications in medicinal chemistry are primarily attributed to its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 1,2,5-thiadiazole-3-amine with 4-piperidone to form an intermediate, which is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of a base like triethylamine. This synthetic route allows for the careful control of reaction conditions to optimize yield and purity .

The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological pathways. The thiadiazole moiety is known to interact with enzymes and receptors that play critical roles in disease processes. The piperidine ring enhances binding affinity and selectivity towards these targets .

1. Anticancer Activity

This compound has shown significant anticancer properties in various studies:

  • Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibits the growth of several cancer cell lines. For instance, it exhibited low IC50 values against Hep3B liver cancer cells (IC50 = 2.4 µM), indicating strong cytotoxic effects compared to standard drugs like Doxorubicin .
Cell Line IC50 (µM) Comparison
Hep3B2.4Doxorubicin (IC50 = 0.9 µM)
A5491.8Standard compounds show IC50 > 5 µM

2. Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial activity against various pathogens. The incorporation of the thiadiazole moiety has been linked to enhanced bioactivity against certain bacterial strains .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Hepatocellular Carcinoma : A study demonstrated that treatment with this compound led to significant cell cycle arrest in the G2/M phase in Hep3B cells. Flow cytometry analysis revealed a decrease in G1 phase cells from 65% to 52% post-treatment .
"The compound exhibited potent inhibitory effects on cell cycle progression at the G2-M phase."

Q & A

Basic: What are the recommended synthetic routes for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the piperidin-4-yl intermediate via reductive amination or nucleophilic substitution.
  • Step 2 : Introduction of the 1,2,5-thiadiazole moiety using cyclization reactions (e.g., reacting with thionyl chloride or Lawesson’s reagent).
  • Step 3 : Coupling the benzo[d][1,3]dioxole-5-carboxamide group via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Critical parameters include solvent choice (DMF or toluene), temperature control (0–80°C), and purification via column chromatography or recrystallization.

Advanced: How can reaction conditions be optimized for the thiadiazole ring formation?

Optimization strategies include:

  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or iodine to enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents like DMF may improve solubility, while toluene can reduce side reactions.
  • Temperature Gradients : Gradual heating (e.g., 50–80°C) minimizes decomposition of sensitive intermediates.
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: Which spectroscopic methods are critical for structural validation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the thiadiazole (δ 8.5–9.5 ppm) and benzodioxole (δ 6.0–6.5 ppm) groups.
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in dioxole) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₇N₄O₃S) .

Advanced: How do crystallographic data inform reactivity and target interactions?

X-ray crystallography reveals:

  • Bond Angles/Lengths : Distortions in the thiadiazole ring (e.g., S-N bond lengths ~1.63 Å) influence electrophilicity.
  • Conformational Flexibility : Piperidine chair vs. boat conformations affect binding pocket compatibility.
  • Intermolecular Interactions : Hydrogen bonds between the carboxamide and target residues (e.g., kinase active sites) can guide SAR modifications .

Basic: What initial biological assays are suitable for therapeutic screening?

  • Enzyme Inhibition Assays : Test against kinases or bacterial cell wall synthases (e.g., MIC values for antimicrobial activity).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ determination).
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or neurotransmitter transporters .

Advanced: How to resolve contradictions in reported biological activities?

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Metabolic Stability Tests : Evaluate cytochrome P450-mediated metabolism (e.g., liver microsomes) to identify active vs. inactive metabolites .
  • Structural Analog Comparison : Compare activity of derivatives with varying substituents (e.g., pyrimidine vs. thiadiazole) to isolate pharmacophoric elements .

Advanced: Designing SAR studies for the thiadiazole moiety

  • Substituent Variation : Replace thiadiazole with isosteres (e.g., 1,3,4-thiadiazole, triazole) to assess potency shifts.
  • Electron-Withdrawing Groups : Introduce nitro or cyano substituents to enhance electrophilicity and target binding.
  • Computational Docking : Use AutoDock Vina to model interactions with proposed targets (e.g., bacterial enzymes or kinase ATP pockets) .

Basic: What purification techniques ensure high compound purity?

  • Flash Chromatography : Optimize solvent gradients (e.g., hexane/EtOAc) for polar intermediates.
  • Recrystallization : Use ethanol/water mixtures for benzodioxole-containing intermediates.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final product polishing .

Advanced: Addressing low yields in amide coupling steps

  • Coupling Agent Optimization : Compare DCC, EDC, and HATU efficiencies.
  • Protecting Group Strategy : Temporarily protect piperidine nitrogen with Boc groups to prevent side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 30 min at 100 W) .

Advanced: Predicting metabolic pathways and toxicity

  • In Silico Tools : Use MetaSite or ADMET Predictor™ to identify likely oxidation sites (e.g., thiadiazole S-atom).
  • In Vitro Models : Incubate with human hepatocytes to detect glucuronidation or sulfation metabolites.
  • Toxicity Profiling : Screen for hERG channel inhibition or Ames test mutagenicity .

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